molecular formula C11H16N2 B13603573 4-Methyl-3-(piperidin-2-yl)pyridine

4-Methyl-3-(piperidin-2-yl)pyridine

Cat. No.: B13603573
M. Wt: 176.26 g/mol
InChI Key: FJAXUZHERZBUBW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Moieties in Chemical Biology and Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone in drug development. researchgate.net Its unique properties, such as its ability to act as a hydrogen bond acceptor and its capacity to improve the water solubility and bioavailability of molecules, make it a favored component in drug design. taylorandfrancis.comajrconline.org The pyridine nucleus is a structural motif found in numerous natural products, including vitamins like niacin (Vitamin B3), and is a key feature in many top-selling pharmaceuticals. ajrconline.orgacs.org The versatility of the pyridine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.netajrconline.org Consequently, pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.org

Similarly, the piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, is one of the most prevalent structural units in pharmaceuticals and natural alkaloids. wikipedia.orgnih.gov Its conformational flexibility allows it to interact with biological targets in a three-dimensional space, which is crucial for binding affinity and selectivity. wikipedia.org The piperidine scaffold is integral to a wide range of drugs with diverse therapeutic applications, from antipsychotics to potent inhibitors of enzymes like monoamine oxidase. nih.govcsic.es The introduction of chiral piperidine scaffolds can significantly enhance biological activities, improve pharmacokinetic properties, and reduce toxicity.

The combination of both pyridine and piperidine moieties in a single molecule, as seen in 4-Methyl-3-(piperidin-2-yl)pyridine, creates a scaffold with rich chemical diversity and potential for complex interactions with biological systems. Researchers often utilize such hybrid structures to explore new chemical space and develop novel therapeutic agents. For instance, various substituted piperidinyl-pyridine derivatives have been synthesized and evaluated for their potential as inhibitors of targets like PI3Kδ and lysine-specific demethylase 1 (LSD1). nih.govnih.gov

Historical Context of Related Chemical Scaffolds in Research

The history of these scaffolds dates back to the 19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after isolating it from piperine, the pungent compound in black pepper. wikipedia.org The industrial synthesis of piperidine is typically achieved through the hydrogenation of pyridine, a process that highlights the close chemical relationship between these two rings. wikipedia.orgnih.govcdnsciencepub.com

The synthesis of piperidine derivatives has been a subject of organic chemistry for well over a century. One of the classic multicomponent reactions to create a 4-piperidone, a related structure, is the Petrenko-Kritschenko piperidone synthesis, which was developed in the early 20th century. wikipedia.org Over the years, numerous synthetic methods have been developed to produce a wide array of substituted piperidines for pharmaceutical research. nih.gov

Pyridine itself has a long history in chemistry and has been a fundamental building block since the advent of modern organic synthesis. Its derivatives have been central to the development of medicinal chemistry, inspiring the creation of countless synthetic drugs based on the structures of natural pyridine-containing molecules. acs.org The ongoing development of new synthetic routes to create highly substituted pyridines remains an active area of research, aiming to provide novel compounds for drug discovery programs. acs.orgacs.org

Chemical and Physical Data

While the general class of substituted piperidinyl-pyridines is well-documented in scientific literature, detailed research findings specifically for this compound are limited. The compound is primarily listed in chemical supplier catalogs, suggesting its use as a building block or intermediate in the synthesis of more complex molecules. Basic chemical data is available and summarized below.

PropertyValueSource(s)
CAS Number 1270462-82-2 chemsrc.combldpharm.combldpharm.com
Molecular Formula C₁₁H₁₆N₂ chemscene.com
Molecular Weight 176.26 g/mol chemscene.com
Isomers (R)-4-Methyl-3-(piperidin-2-yl)pyridine (CAS: 1213136-41-4) bldpharm.com
Topological Polar Surface Area (TPSA) 24.92 Ų chemscene.com
LogP 2.20462 chemscene.com

This table was generated based on data from chemical supplier databases.

No extensive studies detailing the synthesis, spectral characterization (NMR, IR), or specific biological activities of this compound were found in a review of publicly available research literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-3-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3

InChI Key

FJAXUZHERZBUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3 Piperidin 2 Yl Pyridine and Its Analogs

General Synthetic Strategies for Substituted Pyridines with Piperidine (B6355638) Linkages

The creation of molecules containing both pyridine (B92270) and piperidine rings is a significant focus in medicinal and synthetic chemistry. nih.govnih.gov General strategies often involve either the independent synthesis of each ring followed by a coupling reaction or the construction of one ring onto the other.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and simplifying procedures. bohrium.comresearchgate.net Several MCRs are employed for the synthesis of highly substituted pyridine derivatives. researchgate.net

Hantzsch-type Synthesis : This classic MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine ring. acsgcipr.org Variations of this method could be adapted to build the 4-methylpyridine (B42270) core.

Guareschi-Thorpe/Bohlmann-Rahtz Approaches : These methods directly yield the aromatic pyridine ring through condensation and elimination reactions, avoiding a separate oxidation step. acsgcipr.org

Modern MCRs : Contemporary approaches utilize various starting materials. For instance, the one-pot reaction of aromatic aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) can produce pyridine derivatives in good yields. researchgate.net Another MCR involves the condensation of malononitrile, aldehydes, hydrogen sulfide, and other reagents to create functionalized pyridines. bohrium.com The choice of catalyst, such as an amine base like piperidine or an ionic base, and solvent can significantly influence reaction pathways and yields. acs.org

These MCRs are powerful for creating diverse pyridine scaffolds which can then be further functionalized or coupled to a piperidine unit.

Cyclization and annulation (ring-forming) reactions are fundamental to the synthesis of both pyridine and piperidine rings from acyclic precursors.

Pyridine Ring Formation :

[4+2] Cycloadditions : Hetero-Diels-Alder reactions are a key strategy for pyridine synthesis. researchgate.net Transition-metal catalysis, particularly with ruthenium (Ru) or cobalt (Co), can facilitate [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring with high atom economy. acsgcipr.orgnih.gov

Cyclocondensation : The self-condensation of β-keto amides or the reaction of enaminones with malononitrile can produce substituted pyridin-2(1H)-ones, which are valuable precursors for pyridines. researchgate.net

Domino Reactions : A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization allows for a one-pot synthesis of polysubstituted pyridines from simple starting materials. organic-chemistry.org

Piperidine Ring Formation :

Intramolecular Cyclization : Various methods exist for the intramolecular ring closure to form piperidines, including metal-catalyzed cyclizations, aza-Michael reactions, and electrophilic cyclizations. nih.gov For example, the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can yield substituted piperidines. nih.gov

Annulation Reactions : Annulation strategies, such as the [5+1] annulation reported by Donohoe, use techniques like hydrogen borrowing catalysis to form two new C-N bonds and construct the piperidine ring stereoselectively. nih.gov

The table below summarizes selected cyclization strategies for pyridine synthesis.

Table 1: Selected Cyclization and Annulation Reactions for Pyridine Synthesis

Reaction Type Catalysts/Reagents Key Features Citations
[2+2+2] Cycloaddition Transition metals (e.g., Ru, Co) Convergent and atom-efficient assembly from alkynes and nitriles. acsgcipr.org, nih.gov
Domino Cyclization Wittig/Staudinger/Aza-Wittig Reagents One-pot synthesis of polysubstituted pyridines. organic-chemistry.org
Cyclocondensation Base or Acid Synthesis of pyridone intermediates from enaminones or β-keto amides. researchgate.net

The conversion of a pyridine ring into a piperidine ring is most commonly achieved through hydrogenation. Reductive amination is a versatile method for forming C-N bonds and constructing piperidine rings from carbonyl precursors.

Hydrogenation of Pyridines : The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. This transformation often requires harsh conditions, but various catalysts, including rhodium, palladium, and organocatalysts, have been developed to proceed under milder conditions. nih.govdicp.ac.cn The hydrogenation of pyridinium (B92312) salts, which are more easily reduced than neutral pyridines, is a particularly effective strategy. dicp.ac.cnresearchgate.net

Reductive Amination : This two-step, one-pot process involves the condensation of a carbonyl group (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to the target amine. researchgate.netresearchgate.net For piperidine synthesis, intramolecular reductive amination of an amino-aldehyde or amino-ketone is a key ring-closing step. researchgate.net The reaction is valued for its operational simplicity and the wide availability of reducing agents and catalysts. researchgate.netresearchgate.net

Asymmetric Reductive Transamination (ART) : A rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid can trigger a reductive transamination process. nih.gov An intermediate dihydropyridine is formed and intercepted by water and an external amine, ultimately leading to the formation of a new N-substituted piperidine ring. nih.gov This method expands the toolbox for converting pyridines into piperidines. nih.gov

Given that 4-Methyl-3-(piperidin-2-yl)pyridine contains a chiral center at the C2 position of the piperidine ring, stereoselective synthesis is crucial for accessing specific enantiomers.

Asymmetric Hydrogenation : The hydrogenation of pyridinium salts can be rendered stereoselective by using a chiral primary amine in the reaction mixture. dicp.ac.cnresearchgate.net This approach, termed asymmetric reductive transamination, uses the chiral amine to induce chirality in the final piperidine product without the need for a complex chiral catalyst. dicp.ac.cnresearchgate.netbohrium.com

Chemo-enzymatic Dearomatization : A powerful strategy combines chemical synthesis with biocatalysis. nih.gov Activated pyridines can be converted to N-substituted tetrahydropyridines, which then undergo a stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase to yield stereo-defined substituted piperidines. nih.gov

Asymmetric Carbometalation : A rhodium-catalyzed asymmetric reductive Heck-type reaction can be performed on dihydropyridines. acs.org Coupling with aryl or vinyl boronic acids provides 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.org

Starting from Chiral Precursors : An alternative is to use enantiomerically pure building blocks. For example, the synthesis can start from a chiral piperidine derivative, ensuring the stereochemistry is set from the beginning. google.com

The table below highlights key stereoselective methods for piperidine synthesis.

Table 2: Stereoselective Approaches to Chiral Piperidines

Method Catalyst/Enzyme Key Features Citations
Asymmetric Reductive Transamination Rhodium complex with a chiral amine Induces chirality during the reduction of pyridinium salts. dicp.ac.cn, researchgate.net, bohrium.com
Chemo-enzymatic Dearomatization Amine Oxidase / Ene-Imine Reductase One-pot cascade for high stereoselectivity on tetrahydropyridine (B1245486) intermediates. nih.gov

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The specific synthesis of this compound would involve the strategic selection and derivatization of key precursors. A plausible retrosynthetic analysis suggests two main pathways: A) formation of the piperidine ring onto a pre-existing 4-methyl-3-substituted pyridine, or B) coupling of a pre-formed 2-substituted piperidine with a 4-methylpyridine synthon.

Pathway A (Building on the Pyridine Core) :

Synthesis of 4-Methylpyridine : The 4-methylpyridine scaffold can be synthesized via gas-phase catalytic methods, for instance, from the reaction of acetylene (B1199291) and ammonia over heterogeneous catalysts like cadmium oxide (CdO) on kaolin. semanticscholar.org

Introduction of the Side Chain : A functional group must be introduced at the 3-position. This could be achieved through various methods, such as a Vilsmeier-Haack reaction on a suitable precursor to introduce a formyl group, or a Friedel-Crafts acylation to add an acetyl group, creating an intermediate like 3-acetyl-4-methylpyridine.

Piperidine Ring Formation : The side chain is then elaborated into the piperidine ring. For example, a 3-acetyl-4-methylpyridine could be converted to an oxime, followed by reduction and cyclization steps. A more direct route would be a reductive amination cascade involving a 5-aminoketone precursor derived from the pyridine. The final step would be the hydrogenation of the pyridine ring to a piperidine, which in this case would be done in the final step of the alternative pathway.

Pathway B (Coupling Strategy) :

Synthesis of a 2-Substituted Piperidine : The synthesis would start with a piperidine precursor. For instance, (S)-3-(Piperidin-2-yl)pyridine, a close analog, is a known chiral building block. bldpharm.com A similar strategy could be employed to create a 2-halopiperidine or 2-boronylpiperidine derivative with appropriate N-protection (e.g., Boc group). google.com

Synthesis of a 4-Methyl-3-halopyridine : The pyridine coupling partner, such as 3-bromo-4-methylpyridine, would be synthesized separately.

Cross-Coupling and Deprotection : A Suzuki or similar cross-coupling reaction would be used to link the two heterocyclic fragments. The final step would involve the removal of the N-protecting group from the piperidine ring.

Advanced Synthetic Transformations for Structural Modifications within the this compound Core

Once the core structure of this compound is assembled, advanced transformations can be employed for late-stage functionalization, allowing for the synthesis of a diverse library of analogs.

C-H Functionalization of the Pyridine Ring : Direct C-H activation provides a powerful tool for modifying the pyridine ring without pre-functionalization. A notable strategy involves a two-step process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This allows for the site-selective installation of various functional groups (alkoxy, amino, cyano) at positions alpha to the pyridine nitrogen. acs.org While this would typically target the 2- and 6-positions, the existing substituents on the this compound core would direct this functionalization.

Modification of the Piperidine Nitrogen : The secondary amine of the piperidine ring is a prime site for modification. It can be readily N-alkylated or N-acylated to introduce a wide range of substituents. researchgate.net For example, reaction with formaldehyde (B43269) and a secondary amine (dimethylamine, morpholine, or piperidine itself) in a Mannich-type reaction can install aminomethyl groups. nih.gov Reductive amination can also be used to add more complex alkyl groups.

Functionalization of the Piperidine Ring : While more challenging, the C-H bonds on the piperidine ring can also be functionalized, though this often requires directing groups or specific catalysts to control regioselectivity.

These advanced methods are crucial for exploring the structure-activity relationships of analogs by enabling precise and efficient modifications to the core heterocyclic scaffold.

Structure Activity Relationship Sar Studies of 4 Methyl 3 Piperidin 2 Yl Pyridine Derivatives

Impact of Substituent Variation on Pharmacological Activity and Selectivity

The therapeutic potential and selectivity of 4-Methyl-3-(piperidin-2-yl)pyridine analogs are profoundly affected by the nature and position of various substituents on both the pyridine (B92270) and piperidine (B6355638) rings, as well as modifications to linker and side chain structures.

Pyridine Ring Modifications and their Influence on Biological Interactions

Modifications to the pyridine ring are a key strategy in modulating the biological activity of this class of compounds. The introduction of different functional groups can significantly alter their interaction with biological targets, leading to enhanced potency and selectivity.

For instance, in a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which share a related structural scaffold, the nature of the substituent on the cinnoline (B1195905) ring (a bicyclic system containing a pyridine-like ring) was found to be crucial for their antifungal activity. mdpi.com Specifically, certain substitutions led to fungicidal activity against Candida albicans and Candida glabrata. mdpi.com

General studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups tends to decrease this activity. nih.gov An increase in the number of methoxy groups has been correlated with increased antiproliferative potency. nih.gov

In the context of salt-inducible kinase (SIK) inhibitors, replacing a pyrido[3,4-b]pyrazine (B183377) scaffold with a 1,6-naphthyridine (B1220473) analog, and subsequently to a simple pyridine ring, was a successful strategy to avoid metabolism by aldehyde oxidase (AO) and improve potency. acs.orgacs.org Further optimization by introducing a methyl or an amino group at the 2-position of the pyridine ring led to a significant gain in potency. acs.org

The position of substituents is also critical. For example, in a series of ketanserin (B1673593) analogues with insect growth regulating activity, the substituted position of a trifluoromethyl (CF3) group on the pyridine ring played a key role in their biological activity. nih.gov

The following table summarizes the effects of various pyridine ring modifications on biological activity:

Modification Effect on Biological Activity Compound Class/Target Reference
Introduction of -OMe, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activityPyridine derivatives for cancer nih.gov
Introduction of halogen atoms or bulky groupsDecreased antiproliferative activityPyridine derivatives for cancer nih.gov
Introduction of a methyl or amino group at the 2-positionGain in SIK inhibitory potencySIK inhibitors acs.org
Varying position of CF3 groupKey role in insect growth regulating activityKetanserin analogues nih.gov

Piperidine Ring Substitutions and Conformational Effects on Activity

Substitutions on the piperidine ring of this compound analogs have a significant impact on their pharmacological profile, often by influencing the conformation of the molecule and its ability to bind to target receptors.

In the development of SIK inhibitors, the replacement of a pyrrolidine (B122466) ring with a racemic piperidine led to a threefold increase in activity on SIK2. acs.orgacs.org However, changing a basic piperidine moiety to a neutral trans-cyclobutanol group, while increasing passive permeability, also led to undesirable off-target activity on Aurora kinase B. acs.orgacs.org

For a series of potent Lysine Specific Demethylase 1 (LSD1) inhibitors, substitutions on the piperidine ring were explored. While various substitutions were tolerated, a 4-methyl group on a related scaffold resulted in a significant increase in activity. nih.gov

In the design of novel anti-leukemic agents, variations in the functional group at the N-terminal of the piperidine ring led to a set of compounds with an amide moiety. researchgate.net Certain substitutions on the phenyl ring of the aryl carboxamide moiety, such as nitro and fluoro groups, resulted in compounds with potent antiproliferative activity against human leukemia cells. researchgate.net

The table below details the influence of piperidine ring substitutions:

Modification Effect on Biological Activity Compound Class/Target Reference
Replacement of pyrrolidine with piperidine3-fold gain in SIK2 inhibitory activitySIK inhibitors acs.orgacs.org
Change from basic piperidine to neutral trans-cyclobutanolIncreased passive permeability, but also off-target activitySIK inhibitors acs.orgacs.org
Introduction of a 4-methyl groupSignificant increase in LSD1 inhibitory activityLSD1 inhibitors nih.gov
N-terminal amide with nitro and fluoro substituted phenyl ringPotent antiproliferative activity against leukemia cellsAnti-leukemic agents researchgate.net

Linker and Side Chain Derivatizations in Related Scaffolds

Modifications to the linker connecting the core scaffold to other chemical moieties, as well as derivatizations of side chains, are crucial for optimizing the activity and selectivity of related compounds.

In a series of dual-target ligands for sigma receptors and cholinesterases, the length of the alkyl linker connecting the N-benzyl-piperidine motif to the C2 position of the pyridine ring was a key determinant of affinity. A linker with n=2 was found to be optimal. csic.es

For potent PI3Kδ inhibitors based on a 6-pyridylquinazoline scaffold, the amino substituent at the 4-position was crucial. Specifically, 4-(piperid-3-yl)amino substituted derivatives were identified as highly potent inhibitors. nih.gov

The following table illustrates the impact of linker and side chain modifications:

Modification Effect on Biological Activity Compound Class/Target Reference
Alkyl linker length (n=2)Optimal affinity for sigma receptorsSigma receptor ligands csic.es
4-(piperid-3-yl)amino substitutionPotent PI3Kδ inhibitionPI3Kδ inhibitors nih.gov

Stereochemical Influence on Biological Activity and Receptor Selectivity

The stereochemistry of this compound and its analogs can have a profound impact on their biological activity and selectivity for specific receptors. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into the binding site of a biological target.

While specific studies on the stereochemistry of this compound were not prevalent in the initial search, the principles of stereoselectivity are well-established in medicinal chemistry. For many biologically active compounds containing chiral centers, one enantiomer or diastereomer is often significantly more potent than the others. This is because the binding sites of receptors and enzymes are themselves chiral, and thus interact differently with different stereoisomers.

For example, in the development of SIK inhibitors, the racemic mixture of a piperidine-containing compound was used, which led to a threefold gain in activity. acs.orgacs.org It is highly probable that one of the enantiomers of the piperidine ring is more active than the other, and resolving this racemate could lead to a further increase in potency and potentially reduce off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focused solely on this compound were not identified, the principles and applications of QSAR are highly relevant to this class of compounds.

QSAR models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. These models are built by developing mathematical equations that relate various physicochemical properties (descriptors) of the molecules to their observed biological activity.

In a study of quinoline (B57606) thiosemicarbazones with a piperidine moiety, informative structure-activity relationship (SAR) analyses were conducted, which are a precursor to QSAR modeling. mdpi.com These analyses highlighted the critical role of the substitution pattern on the inhibitory efficacy of the tested derivatives against cholinesterases. mdpi.com Such qualitative SAR findings can be translated into quantitative QSAR models by calculating molecular descriptors that represent the electronic, steric, and hydrophobic properties of the substituents.

The development of a QSAR model for this compound analogs would involve:

Data Set Compilation: Gathering a series of analogs with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, such as molecular weight, logP, molar refractivity, and various electronic and topological indices.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Once a validated QSAR model is established, it can be a powerful tool for the virtual screening of large compound libraries and the rational design of new this compound derivatives with improved pharmacological profiles.

Mechanistic Investigations of Biological Activity of 4 Methyl 3 Piperidin 2 Yl Pyridine Derivatives

Enzyme Inhibition Profiles and Mechanisms

Other Enzyme Systems

Beyond the well-studied receptor targets, derivatives containing the pyridine (B92270) and piperidine (B6355638) scaffolds have been investigated for their inhibitory effects on various other enzyme systems.

One such enzyme is Cholesterol 24-hydroxylase (CH24H), a key enzyme in the brain responsible for cholesterol elimination. A series of 3,4-disubstituted pyridine derivatives were designed and synthesized as potential CH24H inhibitors. Optimization of a lead compound by introducing different substituted pyrazoles at the 4-position of the pyridine ring led to the discovery of potent inhibitors. Specifically, a 4-methyl-1-pyrazolyl group was found to significantly enhance the inhibitory potency and ligand-lipophilicity efficiency (LLE). acs.org The 4-(4-methyl-1-pyrazolyl)pyridine derivative (compound 17 in the study) emerged as a potent and highly selective CH24H inhibitor with an IC₅₀ value of 8.5 nM. acs.org In contrast, introducing a methyl group at the 3-position of the pyrazole (B372694) ring resulted in a drastic loss of activity, likely due to steric hindrance within the enzyme's active site. acs.org These compounds also showed negligible inhibition of the cytochrome P450 enzyme CYP3A4 at a concentration of 10 μM. acs.org

Another enzyme system of interest is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy against infections caused by pathogens like Helicobacter pylori. nih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. This scaffold combines the pyridine and piperazine (B1678402) rings, which are core fragments in many biologically active compounds. nih.gov

Table 1: CH24H Inhibitory Activity of Selected Pyridine Derivatives

CompoundSubstitution on Pyridine RingIC₅₀ (nM)LLE
16 1-Pyrazolyl--
17 4-Methyl-1-pyrazolyl8.56.5
18 3-Methyl-1-pyrazolyl11004.5
Data sourced from a study on 3,4-disubstituted pyridine derivatives as CH24H inhibitors. acs.org

Receptor Binding and Modulation Mechanisms

The 4-methyl-3-(piperidin-2-yl)pyridine scaffold and its analogs are key structures in the development of ligands for various central nervous system receptors. Their biological activity is often defined by their binding affinity and functional modulation of these specific protein targets.

Histamine (B1213489) Receptor (H₃) Ligand Interactions

The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) that modulates the release of several neurotransmitters in the central nervous system, including histamine, acetylcholine, dopamine (B1211576), and serotonin (B10506). nih.gov Piperidine-based derivatives have been a focus of research for developing H₃R antagonists. Studies comparing piperidine-containing compounds with their piperazine analogues have revealed critical structural requirements for activity. nih.govnih.gov

In one study, a series of H₃R ligands were evaluated, and it was found that replacing a piperazine ring with a piperidine ring did not significantly alter the high affinity for the H₃R. nih.gov For instance, compound 4 (a piperazine derivative) and compound 5 (a piperidine derivative) showed comparable high affinities for the human H₃ receptor, with Kᵢ values of 3.17 nM and 7.70 nM, respectively. nih.gov This indicates that the piperidine moiety is a suitable scaffold for maintaining potent H₃R binding. Further investigations led to the identification of dual-acting compounds that also target sigma-1 receptors. nih.govacs.org

Sigma-1 Receptor Ligand Interactions

The sigma-1 (σ₁) receptor is a unique ligand-regulated chaperone protein that interacts with a variety of other receptors and ion channels, thereby modulating multiple neurotransmitter systems. nih.gov It has become an important target in drug discovery.

Research has shown that many H₃R ligands also possess a high affinity for σ₁ receptors, leading to the development of dual-targeting compounds. nih.govacs.org A crucial structural feature for high σ₁ receptor affinity appears to be the piperidine moiety. nih.govnih.gov When comparing piperazine and piperidine derivatives, the piperidine-containing compounds consistently show higher affinity for the σ₁ receptor. The difference in activity is attributed to the protonation state of the basic nitrogen at physiological pH; the piperidine ring is almost exclusively found in the required monoprotonated form, which facilitates a key salt bridge interaction with residue Glu172 in the σ₁ receptor binding pocket. nih.govnih.gov

For example, replacing the piperazine core in compound 4 (σ₁R Kᵢ = 1531 nM) with a piperidine core to give compound 5 resulted in a dramatic increase in σ₁ receptor affinity (σ₁R Kᵢ = 3.64 nM). nih.gov Similarly, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ₁ subtype. uniba.it Molecular modeling studies have further elucidated these interactions, showing the piperidinium (B107235) group forming salt bridge interactions with key aspartate and glutamate (B1630785) residues in the receptor's active site. csic.es

Table 2: Comparative Binding Affinities (Kᵢ, nM) at Histamine H₃ and Sigma-1 Receptors

CompoundCore MoietyhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)σ₂R Kᵢ (nM)
4 Piperazine3.171531-
5 Piperidine7.703.64-
11 Piperidine6.24.4167.9
KSK67 PiperazineHighLow-
KSK68 PiperidineHighHigh-
Data compiled from studies on dual H₃/σ₁ receptor ligands. nih.govnih.gov

Serotonin Receptor (5-HT₁ₐ) Agonism/Antagonism

The serotonin 1A (5-HT₁ₐ) receptor is a key target for therapeutic agents aimed at treating depression and anxiety. A class of 2-pyridinemethylamine derivatives, which incorporate a piperidine ring, has been developed as potent and selective 5-HT₁ₐ receptor agonists. nih.gov

In an effort to improve the pharmacological properties of these compounds, structural modifications were explored. Researchers found that introducing a fluorine atom to the piperidine ring, particularly at the C-4 position, enhanced 5-HT₁ₐ agonist activity. nih.gov Further structure-activity relationship studies revealed that combining a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically increased the 5-HT₁ₐ agonist properties. nih.gov The resulting compound, 40 (3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), demonstrated higher affinity and selectivity for 5-HT₁ₐ receptors compared to dopamine D₂ and adrenergic α₁ receptors and behaved as a more potent agonist both in vitro and in vivo than its analogues. nih.gov

Dopamine Receptor (D₂, D₄) Interactions

Dopamine receptors, particularly the D₂ and D₄ subtypes, are significant targets in the treatment of psychosis and other neurological disorders. While some pyridine-based compounds have been designed for these receptors, derivatives of the this compound class have often been screened for their activity at dopamine receptors to establish selectivity.

For instance, the selective 5-HT₁ₐ receptor agonists mentioned previously were found to have low affinity for D₂ receptors, which is a desirable characteristic to avoid potential side effects associated with D₂ receptor modulation. nih.gov In other research, different heterocyclic scaffolds linked to piperazine or related structures have yielded potent dopamine receptor antagonists. One such example is 3-((4-(4-chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-[2,3-b]pyridine, which was identified as an antagonist with high affinity and selectivity for the human dopamine D₄ receptor. nih.gov

Studies on β-arrestin-biased D₂ receptor agonists have also utilized piperazine-containing structures, demonstrating that the broader aryl-piperazine-alkyl-aryl scaffold can be finely tuned to achieve specific functional outcomes at the D₂ receptor, such as activating β-arrestin signaling without affecting G-protein pathways. unc.edu While not direct derivatives of this compound, these findings highlight the modular nature of pyridine-piperidine/piperazine pharmacophores in targeting the dopamine system.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft and has emerged as a therapeutic target for treating schizophrenia by modulating NMDA receptor function. nih.govnih.gov

The optimization of a 2-alkoxy-5-methylsulfonebenzoylpiperazine class of GlyT1 inhibitors led to the discovery of highly potent and selective compounds. nih.gov This research culminated in the development of compound 10a (RG1678) , [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone. nih.gov This molecule features a substituted pyridine ring attached to a piperazine core. The strategic placement of fluoro and trifluoromethyl groups on the pyridine ring was part of an extensive optimization process to improve brain penetration and selectivity over the hERG channel. nih.gov RG1678 was identified as a potent and selective GlyT1 inhibitor that demonstrated a beneficial effect in clinical trials for schizophrenia. nih.gov

Other Neurotransmitter System Modulations

While many research endeavors focus on the anticancer and anti-inflammatory properties of pyridine and piperidine derivatives, the core structures are known to interact with various biological targets, including those within the central nervous system. The piperidine moiety, in particular, is a key component of molecules that modulate neurotransmitter systems. A prominent example is methylphenidate, a well-known central nervous system stimulant containing a piperidine ring. wikipedia.org Methylphenidate functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.org This inhibition halts the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of dopamine and norepinephrine, which enhances neurotransmission. wikipedia.org This modulation produces effects such as increased alertness, reduced fatigue, and improved attention. wikipedia.org The established activity of such piperidine-containing compounds suggests that derivatives of this compound could also possess the potential to modulate these or other neurotransmitter systems, representing an area for further investigation.

Computational Chemistry and Theoretical Characterization of 4 Methyl 3 Piperidin 2 Yl Pyridine and Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. nih.gov In drug design, this method is invaluable for understanding how a ligand, such as 4-Methyl-3-(piperidin-2-yl)pyridine, might interact with the active site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

Research on pyridine (B92270) and piperidine (B6355638) derivatives frequently employs molecular docking to elucidate their binding modes and predict their affinity for various therapeutic targets, such as kinases, proteases, and receptors. mdpi.comnih.govmdpi.com For instance, docking studies on similar heterocyclic scaffolds have been used to predict their potential as inhibitors for enzymes like cyclin-dependent kinases (CDK2/4/6) or the SARS-CoV-2 main protease. mdpi.comnih.gov The primary goals of these simulations are to identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. mdpi.com The binding energy, calculated as a docking score, provides a quantitative estimate of the ligand's affinity for the target.

The insights gained from these simulations guide the rational design of more potent and selective analogs. By understanding which functional groups on the ligand interact with specific amino acid residues in the target protein, chemists can modify the molecule to enhance these interactions.

Table 1: Example Molecular Docking Results for a Pyridine-Piperidine Analog against a Kinase Target

ParameterDescriptionValue/ResultKey Interacting Residues
Binding Energy Estimated free energy of binding. More negative values indicate higher affinity.-8.9 kcal/mol-
Hydrogen Bonds Key stabilizing interactions between the ligand and protein backbone or side chains.3Asp158, Lys43
Hydrophobic Interactions Interactions involving nonpolar residues in the binding pocket.5Ile12, Val20, Leu140
Electrostatic Interactions Favorable charge-charge or charge-dipole interactions.1Glu95
RMSD (Re-docking) Root Mean Square Deviation of the docked pose compared to a known crystal structure pose. Values < 2.0 Å are considered reliable.1.35 Å-

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. epstem.net These methods provide a fundamental understanding of a compound's intrinsic properties, which govern its behavior in biological systems. For a molecule like this compound, DFT can be used to calculate a range of electronic descriptors.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is instrumental in identifying sites prone to electrophilic or nucleophilic attack and predicting non-covalent interactions like hydrogen bonding. nih.gov

Table 2: Theoretical Electronic Properties of a this compound Analog (Calculated using DFT/B3LYP)

Electronic PropertyValueSignificance
HOMO Energy -6.2 eVIndicates electron-donating capacity.
LUMO Energy -1.1 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE) 5.1 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment 2.8 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding.
Total Energy -558.7 HartreeThe total electronic energy of the optimized molecular structure.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the ligand and its complex with the target protein. nih.gov

For this compound, MD simulations are crucial for several reasons. First, they allow for a thorough conformational analysis of the flexible piperidine ring and the rotational freedom around the bond connecting the two rings. This helps identify the most stable and biologically relevant conformations. Second, when applied to a ligand-protein complex obtained from docking, MD simulations can assess the stability of the predicted binding pose. mdpi.comnih.gov By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can verify if the ligand remains stably bound within the active site.

These simulations can also be used to calculate binding free energies with higher accuracy than docking alone, using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). This provides a more refined understanding of the thermodynamics driving ligand binding. mdpi.com

Table 3: Summary of a Typical Molecular Dynamics Simulation Study

Simulation AspectDescriptionTypical Finding
System Ligand-protein complex in a solvated environment (water box with ions).Complex remains stable.
Simulation Time The duration over which the system's dynamics are simulated.100 nanoseconds
RMSD Analysis Measures the average deviation of atomic positions from a reference structure.Ligand RMSD plateaus at < 3 Å, indicating stable binding.
Conformational Stability Analysis of the ligand's conformation and key interactions over time.Key hydrogen bonds identified in docking are maintained >80% of the simulation time.
Binding Free Energy (MM-GBSA) Calculation of the free energy of binding from simulation snapshots.Provides a refined energy value that confirms favorable binding.

In Silico Prediction of Pharmacological Profiles (e.g., ADME-T, activity spectra)

The success of a drug candidate depends not only on its efficacy but also on its pharmacological profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T). researchgate.net Predicting these properties using computational models early in the discovery process is essential to reduce the high attrition rates of drug candidates. researchgate.net

For this compound and its analogs, various in silico models can predict a wide range of ADME-T properties. nih.gov These models are often based on Quantitative Structure-Property Relationships (QSPR) or machine learning algorithms trained on large datasets of experimental data.

Predicted properties typically include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status. frontiersin.org

Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) isoforms are likely to metabolize the compound or be inhibited by it. frontiersin.org

Toxicity: Predictions for hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxicological endpoints. researchgate.netfrontiersin.org

These predictions help prioritize compounds with favorable drug-like properties for further experimental testing, saving significant time and resources. mdpi.com

Table 4: Example In Silico ADME-T Profile for a Drug-like Pyridine-Piperidine Analog

PropertyPredicted Value/ClassInterpretation
Human Intestinal Absorption HighWell absorbed after oral administration.
Caco-2 Permeability (logPapp) > 0.9High permeability across the intestinal wall.
BBB Penetration LowUnlikely to cross the blood-brain barrier, reducing potential CNS side effects.
P-glycoprotein Substrate NoNot likely to be removed from cells by efflux pumps.
CYP2D6 Inhibitor Yes (Weak)Potential for drug-drug interactions with other CYP2D6 substrates.
hERG Inhibition Low RiskUnlikely to cause drug-induced cardiotoxicity.
Hepatotoxicity Low RiskPredicted to be non-toxic to the liver. frontiersin.org
Ames Mutagenicity NegativeNot predicted to be mutagenic.

Preclinical Pharmacological Assessment Methodologies

In Vivo Animal Models for Efficacy Evaluation (Methodological Focus)

No published studies were identified that describe the use of in vivo animal models to evaluate the efficacy of 4-Methyl-3-(piperidin-2-yl)pyridine.

Pharmacokinetic Studies (Preclinical, Non-Human, e.g., Metabolic Stability in Microsomes)

No publicly accessible data from preclinical, non-human pharmacokinetic studies, such as investigations into the metabolic stability of this compound in liver microsomes, were found.

Future Research Directions and Therapeutic Potential Conceptual Framework

Rational Design of Novel 4-Methyl-3-(piperidin-2-yl)pyridine Analogs with Enhanced Specificity

The rational design of new analogs of this compound is a key strategy for improving therapeutic potential by enhancing target specificity and potency. This process relies heavily on understanding the structure-activity relationships (SAR) of the piperidine-pyridine scaffold.

A primary approach involves systematic modification of the core structure. For instance, in the development of kinase inhibitors, replacing a pyrrolidine (B122466) ring with a piperidine (B6355638) ring in a related scaffold led to a threefold increase in activity against the SIK2 enzyme while maintaining activity against SIK1 and SIK3. acs.orgacs.org This highlights how subtle changes to the heterocyclic ring system can significantly impact biological activity. Further modifications, such as substituting a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group, have been shown to yield compounds with sub-nanomolar potency against all Salt-Inducible Kinase (SIK) isoforms. acs.orgacs.org

For the this compound core, future design strategies would explore:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups at positions 2, 5, and 6 of the pyridine ring to probe interactions with target proteins.

Substitution on the Piperidine Ring: Modifying the piperidine nitrogen and available carbon atoms. N-alkylation or N-acylation can alter the compound's physicochemical properties, such as solubility and membrane permeability.

Stereochemistry: The piperidine ring in this compound has a chiral center at the 2-position. The synthesis and evaluation of individual enantiomers are crucial, as biological activity often resides in a single stereoisomer. For example, d-threo-methylphenidate is the primary pharmacologically active isomer of methylphenidate. wikipedia.org

Scaffold Hopping: A more advanced strategy involves replacing the central pyridine ring with other heterocyclic systems (e.g., quinazoline, pyrimidine, triazolopyridine) while retaining the substituted piperidine moiety. nih.govresearchgate.netbldpharm.com This "scaffold hopping" can lead to novel intellectual property and improved drug-like properties. acs.org For example, a SAR-guided scaffold hop from a 1,6-napthyridine to a pyridine ring proved successful in developing potent and selective SIK2/SIK3 inhibitors. acs.orgacs.org

A study on 6-pyridylquinazoline derivatives demonstrated that attaching a (piperid-3-yl)amino group at the 4-position yielded potent PI3Kδ inhibitors. nih.gov The specific substitution patterns on the piperidine ring were critical for achieving high potency and selectivity over other PI3K isoforms. nih.gov

Analog Design StrategyExample ModificationPotential OutcomeReference
Ring Substitution Addition of a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole groupStrong increase in potency for SIK inhibition acs.org, acs.org
Scaffold Hopping Changing a 1,6-napthyridine bicyclic system into a pyridine ringPotent and selective activity on SIK2 and SIK3 acs.org, acs.org
Stereoisomer Isolation Separation of enantiomers/diastereomersIdentification of the most pharmacologically active isomer wikipedia.org
Heterocyclic Modification Replacement of pyrrolidine with piperidine3-fold gain of activity on SIK2 acs.org, acs.org

Exploration of New Biological Targets for Piperidine-Pyridine Scaffolds

The piperidine-pyridine scaffold's prevalence in bioactive molecules suggests its ability to interact with a wide range of biological targets. nih.gov While much research has focused on well-established areas, significant potential lies in exploring novel therapeutic applications.

Currently, piperidine and pyridine derivatives are known to target several major classes of proteins:

Kinases: This is one of the most prominent target classes. Derivatives have been developed as potent inhibitors of PI3Kδ, Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 kinase (ROS1), and Salt-Inducible Kinases (SIK1, SIK2, SIK3). nih.govacs.orgacs.orgnih.gov These targets are crucial in oncology and inflammatory diseases.

Enzymes: Urease is a target for certain pyridinylpiperazine derivatives, with implications for treating infections caused by pathogens like Helicobacter pylori. nih.gov

Receptors and Ion Channels: The piperidine moiety is a cornerstone of many central nervous system (CNS) active agents, targeting receptors and transporters involved in neurotransmission. nih.govwikipedia.org

Future research should aim to broaden this scope. High-throughput screening of compound libraries built around the this compound core against diverse target panels could uncover unexpected activities. researchgate.netnih.gov Promising new areas for exploration include:

Epigenetic Targets: Histone demethylases, such as the KDM family, are emerging as critical targets in cancer. Pyridine-based scaffolds have already shown promise as inhibitors in this class. researchgate.net

Infectious and Parasitic Diseases: Beyond antibacterial applications, the scaffold could be evaluated against viral or parasitic targets. nih.gov

Neurodegenerative Diseases: Given the CNS-active nature of many piperidines, exploring targets related to Alzheimer's disease (e.g., anticholinergics) or Parkinson's disease is a logical step. nih.gov

Inflammatory Pathways: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in inflammatory gene transcription, representing a potential target for pyridine-guanidine derivatives in diseases like asthma and psoriasis. mdpi.com

Target ClassSpecific ExampleTherapeutic AreaReference
Kinases Phosphoinositide 3-kinase delta (PI3Kδ)Cancer, Inflammation nih.gov
Kinases Salt-Inducible Kinases (SIK2/SIK3)Autoimmune/Inflammatory Diseases acs.org, acs.org
Enzymes UreaseInfectious Disease nih.gov
Epigenetic Histone Demethylases (e.g., KDM2A, KDM4s)Cancer researchgate.net
Nuclear Kinases Mitogen- and Stress-Activated Kinase 1 (MSK1)Inflammation (Asthma) mdpi.com

Integration of Advanced Computational and Synthetic Methodologies for Drug Discovery

The discovery and optimization of drugs based on the this compound scaffold can be significantly accelerated by integrating modern computational and synthetic methods. researchgate.net

Computational Methodologies: Computer-Aided Drug Design (CADD) offers a suite of tools to rationalize and expedite the discovery process. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to suggest that certain piperidylquinazoline derivatives form three key hydrogen bonds with PI3Kδ, explaining their potent inhibitory activity. nih.gov Similarly, docking studies on piperidin-4-one derivatives helped identify potential anti-cancer candidates by modeling their binding to target proteins. mdpi.comdoi.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate chemical structure with biological activity, enabling the prediction of potency for newly designed analogs before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes that are not apparent from static docking poses. researchgate.net

Advanced Synthetic Methodologies: Recent breakthroughs in synthetic chemistry provide powerful tools for creating diverse libraries of piperidine-pyridine analogs efficiently. nih.gov

Catalytic Hydrogenation: The reduction of substituted pyridines is a common method for piperidine synthesis. New heterogeneous cobalt and non-metal borenium catalysts allow for these transformations under milder conditions and with greater selectivity. nih.gov

One-Pot and Cascade Reactions: Modern synthetic strategies aim to reduce step counts and improve efficiency. "Hydrogen borrowing" cascade reactions catalyzed by iridium(III) complexes can form multiple C-N bonds in a single pot to build the piperidine ring stereoselectively. nih.gov

Biocatalysis and C-H Activation: A novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method uses enzymes to selectively hydroxylate the piperidine ring, followed by nickel electrocatalysis to couple it with other fragments. This approach dramatically simplifies the synthesis of complex piperidines, reducing multi-step sequences to just a few steps. news-medical.net

Diversity-Oriented Synthesis: This approach is used to create large, structurally diverse small-molecule libraries for high-throughput screening. researchgate.netnih.gov Scalable syntheses starting from natural products like quinine (B1679958) have been developed to produce enantiomerically pure piperidine scaffolds for such libraries. nih.gov

MethodologyApplicationBenefitReference
Molecular Docking Predict binding mode of inhibitors in target active siteRationalize activity, guide analog design nih.gov, mdpi.com
Biocatalytic C-H Oxidation Selective functionalization of the piperidine ringSimplifies synthesis of complex 3D molecules news-medical.net
Cascade Reactions Stereoselective synthesis of substituted piperidinesReduces step count, improves efficiency nih.gov
Diversity-Oriented Synthesis Creation of large compound libraries from a core scaffoldEnables broad screening for new biological targets researchgate.net, nih.gov

Development of Structure-Based Drug Design Strategies for This Compound Class

Structure-based drug design (SBDD) is a powerful paradigm that uses high-resolution 3D structural information of a biological target, typically from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. researchgate.net For the this compound class, SBDD is crucial for optimizing lead compounds into clinical candidates.

The process begins with obtaining the crystal structure of a target protein in complex with an initial hit compound from the piperidine-pyridine class. This structural information provides a detailed map of the binding pocket and reveals key interactions. For example, the overlay of two different inhibitor scaffolds within the SIK3 protein structure inspired the design of a new pyridine derivative, leading to a successful clinical candidate. acs.org

Key aspects of SBDD for this compound class include:

Identifying Key Interactions: Analysis of a co-crystal structure can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein. Molecular docking studies of PI3Kδ inhibitors suggested that specific hydrogen bond interactions were responsible for their high potency. nih.gov

Targeting Unoccupied Pockets: The 3D structure may reveal adjacent pockets or channels that are not occupied by the initial ligand. Analogs can be designed to extend into these pockets to form additional favorable interactions, thereby increasing potency and selectivity.

Improving Selectivity: By comparing the active site structures of the primary target and related off-target proteins (e.g., different kinase isoforms), medicinal chemists can design modifications to the piperidine-pyridine scaffold that exploit subtle differences. This might involve adding a bulky group that fits into the target's active site but clashes with the smaller active site of an off-target, thus enhancing selectivity.

Fragment-Based Lead Discovery (FBLD): In this approach, small molecular fragments are screened for weak binding to the target protein. X-ray crystallography can then show how these fragments bind, and they can be computationally or synthetically "grown" or "linked" to generate a more potent lead compound, potentially incorporating the piperidine-pyridine scaffold.

A successful SBDD campaign on SIK inhibitors involved identifying a lead compound, optimizing it, and then, when faced with toxicity issues, using structural overlays with another known inhibitor to inspire a "scaffold hop" to a new pyridine-based series that retained potency while eliminating the toxicity concerns. acs.org This iterative cycle of design, synthesis, testing, and structural analysis is the hallmark of modern SBDD and holds immense promise for developing novel therapeutics from the this compound class.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-3-(piperidin-2-yl)pyridine, and how are intermediates characterized?

Answer: The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or substitution reactions. For example:

  • Coupling reactions : Use aryl boronic acids with halogenated pyridine precursors under inert atmospheres. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for regioselectivity .
  • Substitution reactions : Sodium azide or thiocyanate reagents can replace halogens on the pyridine ring to introduce functional groups like azides .
    Intermediates are characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For piperidine-containing analogs, X-ray crystallography confirms stereochemistry and ring conformation .

Q. How is the compound’s purity and stability validated under experimental conditions?

Answer:

  • Purity : Assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For hygroscopic or light-sensitive derivatives, storage in anhydrous DMSO or amber vials is recommended .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in coupling reactions?

Answer: Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with XPhos ligands improves cross-coupling efficiency for sterically hindered substrates .
  • Solvent systems : Use toluene/DMF mixtures (3:1) to balance solubility and reaction kinetics.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .
    Yield optimization data from similar piperidine-pyridine hybrids suggest 70–85% yields are achievable with rigorous inert atmosphere maintenance .

Q. What strategies resolve discrepancies in NMR data for piperidine-pyridine hybrids?

Answer:

  • Dynamic effects : Piperidine ring puckering causes signal splitting; use variable-temperature NMR to identify conformational exchange .
  • Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to distinguish hydrogen-bonding interactions .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic/piperidine regions .

Q. How are biological activities of this compound derivatives evaluated in neuropharmacology?

Answer:

  • In vitro assays : Measure binding affinity to serotonin/dopamine receptors (e.g., 5-HT2A, D2) via radioligand displacement assays .
  • Functional selectivity : Use cAMP accumulation or β-arrestin recruitment assays to profile G protein-coupled receptor (GPCR) signaling .
  • Toxicity screening : Prioritize compounds with IC₅₀ > 10 µM in HEK293 or SH-SY5Y cell lines to exclude nonspecific cytotoxicity .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADME profiling : Use SwissADME or QikProp to estimate LogP (target: 2–4), topological polar surface area (TPSA < 90 Ų), and blood-brain barrier (BBB) penetration .
  • Docking studies : Simulate binding poses in GPCRs (e.g., using AutoDock Vina) to prioritize analogs with favorable interaction energies .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the compound’s solubility?

Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). For analogs, solubility ranges from 5–20 mM in DMSO .
  • Salt forms : Dihydrochloride salts (e.g., as in ) improve aqueous solubility by 3–5-fold compared to free bases.

Q. Why do some studies report undefined toxicity profiles for piperidine-pyridine derivatives?

Answer:

  • Data gaps : Many analogs are novel research chemicals lacking comprehensive toxicology data. Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and Ames tests for mutagenicity .
  • Metabolite identification : Use LC-MS to detect reactive metabolites that may contribute to toxicity .

Methodological Resources

  • Spectral libraries : PubChem CID 53400829 provides NMR and MS data for related analogs .
  • Synthetic protocols : Multi-step procedures in are adaptable for scaling or deuterated analog synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.